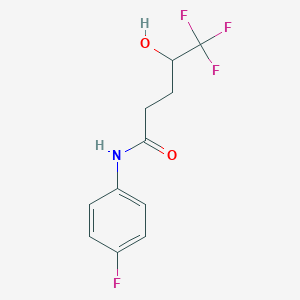
5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide is an organic compound that belongs to the class of amides. It features a trifluoromethyl group, a fluorophenyl group, and a hydroxypentanamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with 5,5,5-trifluoropentanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide involves its interaction with specific molecular targets. The trifluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl group may also play a role in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 5,5,5-Trifluoro-N-(4-chlorophenyl)-4-hydroxypentanamide
- 5,5,5-Trifluoro-N-(4-bromophenyl)-4-hydroxypentanamide
- 5,5,5-Trifluoro-N-(4-methylphenyl)-4-hydroxypentanamide
Uniqueness
5,5,5-Trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which can significantly influence its chemical and biological properties. These groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11F4NO2 |
|---|---|
Molecular Weight |
265.20 g/mol |
IUPAC Name |
5,5,5-trifluoro-N-(4-fluorophenyl)-4-hydroxypentanamide |
InChI |
InChI=1S/C11H11F4NO2/c12-7-1-3-8(4-2-7)16-10(18)6-5-9(17)11(13,14)15/h1-4,9,17H,5-6H2,(H,16,18) |
InChI Key |
LSGHMGZNGFPROA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(F)(F)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















